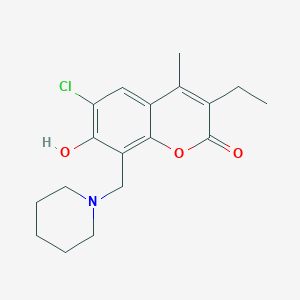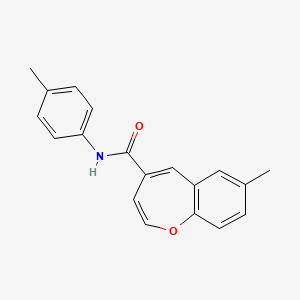
6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a chloro group, an ethyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group attached to the chromenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Addition: The double bonds in the chromenone core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, amines.
Addition: Halogens, hydrogen halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted chromenones.
Addition: Formation of halogenated or hydrogenated chromenones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Chromenones are known for their anti-inflammatory, antioxidant, and antimicrobial properties. This particular compound may exhibit similar activities and is investigated for its potential use in drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for the treatment of various diseases such as cancer, infections, and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chromenone core can be modified to create polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxy group can form hydrogen bonds with target molecules, while the chloro and piperidinylmethyl groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: A derivative with anticoagulant and antimicrobial activities.
7-Hydroxy-4-methylcoumarin: A derivative with antioxidant and anti-inflammatory properties.
Uniqueness
6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the piperidinylmethyl group enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H22ClNO3 |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
6-chloro-3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C18H22ClNO3/c1-3-12-11(2)13-9-15(19)16(21)14(17(13)23-18(12)22)10-20-7-5-4-6-8-20/h9,21H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
OUOQGRXLGNBUQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCCC3)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
![N-(2-methoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304888.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304896.png)
![4-(2,3-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304901.png)
![N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304903.png)
![2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11304916.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304919.png)
![N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11304924.png)
![2-({[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11304928.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11304929.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304931.png)
![4-Chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304933.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11304940.png)
